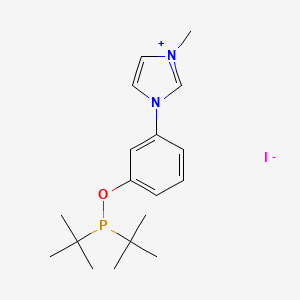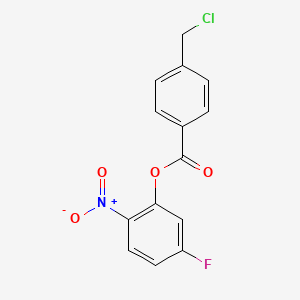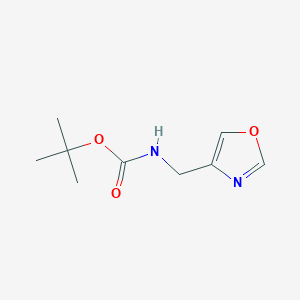
tert-Butyl (oxazol-4-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (oxazol-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes an oxazole ring and a tert-butyl group, making it a valuable intermediate in organic synthesis and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (oxazol-4-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (oxazol-4-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles or nucleophiles; reactions can be carried out in various solvents depending on the nature of the substituent.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (oxazol-4-ylmethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (oxazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The oxazole ring and carbamate group play crucial roles in binding to the target site, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (5-oxopentyl)carbamate
- tert-Butyl bis(oxazol-4-ylmethyl)carbamate
Comparison: tert-Butyl (oxazol-4-ylmethyl)carbamate is unique due to its oxazole ring, which imparts distinct chemical and biological properties. Compared to tert-Butyl carbamate, it has enhanced stability and reactivity. tert-Butyl (5-oxopentyl)carbamate, on the other hand, lacks the oxazole ring, making it less versatile in certain applications. tert-Butyl bis(oxazol-4-ylmethyl)carbamate contains two oxazole rings, offering even greater reactivity and potential for complex synthesis .
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
tert-butyl N-(1,3-oxazol-4-ylmethyl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)10-4-7-5-13-6-11-7/h5-6H,4H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
RKSXNCPQIIXERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=COC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)


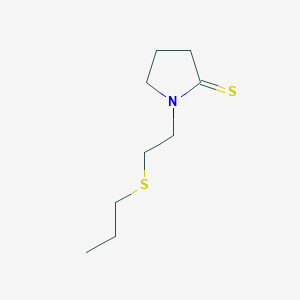
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
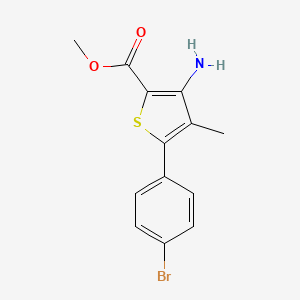
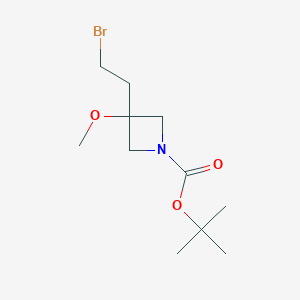
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
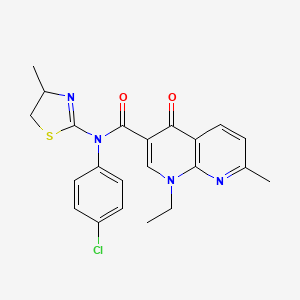
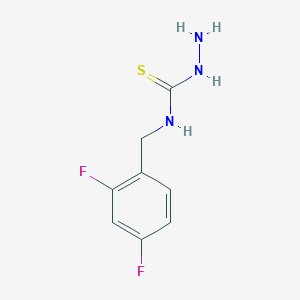
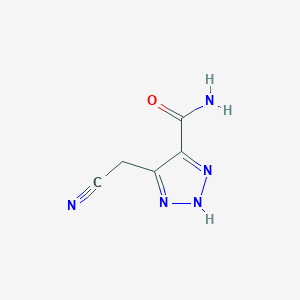
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
